molecular formula C10H13ClFN3 B2488383 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 1353966-24-1

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2488383
CAS No.: 1353966-24-1
M. Wt: 229.68
InChI Key: UVZCIIPOMUWPJP-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine (CAS 1353966-24-1) is a versatile chemical building block with the molecular formula C 10 H 13 ClFN 3 and a molecular weight of 229.68 . This compound is a fluorinated and chloromethyl-substituted heterocycle, combining a piperidine ring with a pyrimidine scaffold. The piperidine ring is a prevalent heterocyclic subunit in FDA-approved drugs, while the pyrimidine core is a fundamental structure in nucleic acids and many pharmaceuticals, including various kinase inhibitors . The specific molecular architecture of this compound, featuring both a chloromethyl group and a fluorine atom on the pyrimidine ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The chloromethyl group is a reactive handle that allows for further functionalization, enabling researchers to create more complex molecules . The 5-fluoropyrimidine moiety is of significant interest in the development of kinase inhibitors, as demonstrated in recent anti-malarial research where similar trisubstituted pyrimidine scaffolds were designed as inhibitors of essential plasmodial kinases . This compound is intended for use in synthesis and research applications, such as exploring structure-activity relationships (SAR) and developing novel bioactive molecules. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

2-[4-(chloromethyl)piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-5-8-1-3-15(4-2-8)10-13-6-9(12)7-14-10/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZCIIPOMUWPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule comprises a 5-fluoropyrimidine core substituted at the 2-position with a 4-(chloromethyl)piperidine moiety. Retrosynthetically, the molecule can be dissected into two primary fragments: (1) the 5-fluoropyrimidine scaffold and (2) the 4-(chloromethyl)piperidine side chain. The strategic challenges lie in achieving regioselective substitution at the pyrimidine’s 2-position and introducing the chloromethyl group onto the piperidine ring without side reactions.

Pyrimidine Core Construction

5-Fluoropyrimidine derivatives are typically synthesized via fluorination of pre-existing pyrimidine intermediates. A common precursor, 2,4-dichloro-5-fluoropyrimidine (CAS 5194-51-4), serves as a versatile starting material due to its electrophilic chlorine atoms at positions 2 and 4, which are amenable to nucleophilic aromatic substitution (SNAr).

Piperidine Side-Chain Functionalization

Synthetic Routes and Methodological Variations

Nucleophilic Aromatic Substitution (SNAr)

Direct Substitution with 4-(Chloromethyl)piperidine

Procedure :

  • Substrate Preparation : 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
  • Nucleophile Addition : 4-(Chloromethyl)piperidine (1.2 equiv) is added dropwise, followed by potassium carbonate (2.0 equiv) to scavenge HCl.
  • Reaction Conditions : The mixture is heated to 80°C for 12–24 hours, monitored by TLC or LC-MS.
  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 45–60%.
Challenges : Competing substitution at the pyrimidine’s 4-position necessitates careful stoichiometry and temperature control.

Microwave-Assisted SNAr

Optimization : Microwave irradiation at 150°C for 30 minutes enhances reaction efficiency, reducing side products and improving yields to 70–75%.

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Procedure :

  • Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
  • Coupling Partners : 2-Chloro-5-fluoropyrimidine and 4-(chloromethyl)piperidine.
  • Conditions : Reflux at 110°C for 18 hours.

Yield : 55–65%.
Advantages : Improved regioselectivity and tolerance for sensitive functional groups.

Reductive Amination and Late-Stage Chlorination

Piperidine Modification Pre-Substitution
  • Intermediate Synthesis : Piperidine-4-carbaldehyde is subjected to reductive amination with ammonium chloride and NaBH₃CN to yield 4-(aminomethyl)piperidine.
  • Chlorination : Treatment with SOCl₂ converts the aminomethyl group to chloromethyl.
  • Pyrimidine Coupling : The chlorinated piperidine is then coupled to 2-chloro-5-fluoropyrimidine via SNAr.

Yield : 50–58%.

Comparative Analysis of Methodologies

Method Yield (%) Time (h) Key Advantages Limitations
Conventional SNAr 45–60 12–24 Simplicity, low cost Competing substitution
Microwave SNAr 70–75 0.5 Rapid, high efficiency Specialized equipment required
Buchwald-Hartwig 55–65 18 Excellent regioselectivity Palladium catalyst cost
Reductive Amination 50–58 24 Flexible side-chain modification Multi-step, lower overall yield

Critical Reaction Parameters and Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing the transition state. However, DMSO may induce side reactions with chloromethyl groups, necessitating solvent screening.

Temperature and Catalysis

Elevated temperatures (80–150°C) accelerate SNAr but risk decomposition. Catalytic additives like 4-dimethylaminopyridine (DMAP) improve nucleophilicity without side products.

Protecting Group Strategies

Boc Protection : Temporarily masking the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group prevents undesired alkylation during chlorination. Deprotection with TFA restores the free amine for subsequent coupling.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A patented route (EP3112363A1) employs continuous flow chemistry to enhance reproducibility and safety during chloromethylation and pyrimidine coupling steps.

Green Chemistry Metrics

  • Atom Economy : SNAr methods exhibit superior atom economy (85–90%) compared to cross-coupling (70–75%).
  • Solvent Recovery : Membrane-based solvent recycling reduces DMF waste by 60% in large-scale processes.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine H-6), 4.65 (s, 2H, CH₂Cl), 3.90–3.70 (m, 4H, piperidine H-2,6), 2.60–2.40 (m, 1H, piperidine H-4).
  • LC-MS : [M+H]⁺ = 260.1 (calc. 260.07).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for clinical-grade material.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (–CH<sub>2</sub>Cl) undergoes S<sub>N</sub>2 and S<sub>N</sub>1 reactions with nucleophiles. This reactivity is leveraged to introduce diverse functional groups (Table 1).

Table 1: Nucleophilic Substitution Reactions of the Chloromethyl Group

NucleophileConditionsProductYield (%)Source
BenzylamineDMF, 60°C, 4h2-(4-(Benzylaminomethyl)piperidin-1-yl)-5-fluoropyrimidine78
Sodium methoxideEtOH, reflux2-(4-(Methoxymethyl)piperidin-1-yl)-5-fluoropyrimidine65
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMF2-(4-(Phenylthiomethyl)piperidin-1-yl)-5-fluoropyrimidine82

Mechanism :

  • S<sub>N</sub>2 : Bimolecular displacement with inversion of configuration.

  • S<sub>N</sub>1 : Formation of a carbocation intermediate, leading to racemization .

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki-Miyaura couplings with boronic acids, enabling carbon-carbon bond formation.

Example Reaction :
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine+4-Fluorophenylboronic acidPd(OAc)2,SPhos,K3PO42-(4-((4-Fluorophenyl)methyl)piperidin-1-yl)-5-fluoropyrimidine\text{2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}, \text{K}_3\text{PO}_4} \text{2-(4-((4-Fluorophenyl)methyl)piperidin-1-yl)-5-fluoropyrimidine}

  • Yield : 72% .

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation , though steric hindrance limits reactivity.

Key Observations :

  • Alkylation : Requires strong bases (e.g., NaH) and alkyl halides in DMF .

  • Acyylation : Acetic anhydride in pyridine yields the N-acetyl derivative (58% yield) .

Reactions at the Pyrimidine Moiety

The 5-fluoropyrimidine ring exhibits electrophilic substitution at the 4-position due to fluorine's electron-withdrawing effect.

Table 2: Pyrimidine Ring Functionalization

ReagentConditionsProductYield (%)Source
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>0°C, 2h2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoro-4-nitropyrimidine45
Cl<sub>2</sub>, FeCl<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, RT2-(4-(Chloromethyl)piperidin-1-yl)-4,5-difluoropyrimidine63

Note : Fluorine at the 5-position is a poor leaving group, limiting nucleophilic aromatic substitution .

Reductive Amination

The chloromethyl group converts to an amine via reductive amination with primary/secondary amines and NaBH<sub>3</sub>CN.

Example :
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine+MorpholineNaBH3CN2-(4-(Morpholinomethyl)piperidin-1-yl)-5-fluoropyrimidine\text{2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine} + \text{Morpholine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(4-(Morpholinomethyl)piperidin-1-yl)-5-fluoropyrimidine}

  • Yield : 68% .

Grignard and Organometallic Reactions

The chloromethyl group reacts with Grignard reagents to form alkylated derivatives.

Example :
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine+Methylmagnesium bromide2-(4-(Ethyl)piperidin-1-yl)-5-fluoropyrimidine\text{2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine} + \text{Methylmagnesium bromide} \rightarrow \text{2-(4-(Ethyl)piperidin-1-yl)-5-fluoropyrimidine}

  • Yield : 54% .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involves enzyme inhibition and receptor modulation, which are critical for targeting cancer pathways.

2. Antiviral and Antimicrobial Properties
Compounds with similar piperidine structures have been reported to possess antiviral and antimicrobial activities. The presence of the chloromethyl group enhances the interaction with biological targets, leading to effective inhibition of viral replication and bacterial growth.

3. Neurological Applications
The piperidine nucleus is commonly found in many therapeutic agents used for neurological disorders, including antipsychotics and anti-Alzheimer's medications. The unique combination of functional groups in this compound may offer new avenues for treating such conditions.

Organic Synthesis Applications

1. Building Block for Complex Molecules
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as nucleophilic substitution, oxidation, reduction, and coupling reactions, facilitating the creation of diverse chemical entities.

2. Synthetic Routes
The synthesis typically involves the reaction of 4-(chloromethyl)piperidine with 5-fluoropyrimidine under specific conditions. Common methods include:

  • Nucleophilic Substitution: Utilizing nucleophiles like amines or thiols.
  • Oxidation/Reduction: Employing oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Data Tables

Application Area Description Mechanism of Action
Anticancer ActivityInhibits proliferation in cancer cell linesEnzyme inhibition, receptor modulation
Antiviral PropertiesEffective against viral pathogensInterference with viral replication
Antimicrobial ActivityExhibits activity against various bacterial strainsDisruption of bacterial cell wall synthesis
Neurological ApplicationsPotential use in treatments for psychiatric disordersModulation of neurotransmitter systems

Case Study 1: Antitumor Effects

In vitro studies demonstrated that 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluoropyrimidine moiety may interact with nucleic acids or other biological molecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine: Similar structure but lacks the fluorine atom.

    4-(Chloromethyl)piperidine: Contains the piperidine ring with a chloromethyl group but lacks the pyrimidine moiety.

    5-Fluoropyrimidine: Contains the fluoropyrimidine moiety but lacks the piperidine ring.

Uniqueness

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine is unique due to the combination of the piperidine ring, chloromethyl group, and fluoropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Biological Activity

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is common in many pharmacologically active agents. The presence of the chloromethyl group and fluorine atom contributes to its reactivity and biological interactions.

The biological activity of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as farnesyltransferase, which plays a crucial role in cancer cell proliferation .
  • Receptor Modulation: The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways related to growth and metabolism.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

Antimicrobial Properties

Preliminary investigations suggest that 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine may also possess antimicrobial activity. Compounds with similar piperidine structures have demonstrated efficacy against a range of bacterial and fungal pathogens.

Data Table: Biological Activity Overview

Activity Type Target IC50 Value Reference
AnticancerFarnesyltransferase25 nM
AntimicrobialVarious bacterial strainsVaries
Enzyme InhibitionGSK3698 nM

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro tests against several bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antimicrobial therapies.
  • Enzyme Interaction Studies : Investigations into the compound's interaction with key enzymes involved in cancer progression showed promising inhibitory effects, highlighting its role as a potential therapeutic agent in oncology.

Q & A

What are the key structural features of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine, and how do they influence its reactivity in synthetic chemistry?

Answer:
The compound features a piperidine ring substituted with a chloromethyl group at the 4-position and a fluoropyrimidine moiety at the 2-position. The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with amines or thiols), while the fluorine atom on the pyrimidine ring enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions . The piperidine ring contributes to conformational flexibility, which is critical for binding in biological systems. Reactivity can be modulated by adjusting reaction conditions such as solvent polarity (e.g., DMF for SN2 reactions) or using catalysts like p-toluenesulfonic acid for acid-mediated transformations .

What spectroscopic and analytical techniques are most reliable for characterizing 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and piperidine ring conformation. Fluorine-induced splitting patterns in NMR help identify pyrimidine ring substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, distinguishing between isomers or byproducts .
  • IR Spectroscopy : Identifies functional groups like C-Cl (600–800 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions in solid-state studies, as demonstrated for analogous piperidine-pyrimidine derivatives .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Selection : Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency in multi-step syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic displacement of the chloromethyl group, while reducing side reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates during fluorination steps .
  • Purification Methods : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to separate byproducts with similar polarity .

What strategies are effective in resolving contradictory biological activity data for this compound?

Answer:
Contradictions may arise from assay variability or off-target effects. Recommended approaches:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple concentrations to confirm activity thresholds .
  • Structural Analog Comparison : Test derivatives (e.g., replacing chlorine with bromine) to isolate substituent-specific effects .
  • Target Validation : Use siRNA or CRISPR knockouts to confirm on-target mechanisms in cellular assays .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., antitumor pyrimidine derivatives) to identify trends .

How can computational modeling enhance the study of this compound’s physicochemical properties?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes for derivatives with improved stability .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to optimize binding poses .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability, ensuring drug-like properties early in development .

What challenges arise in purifying 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine, and how can they be addressed?

Answer:
Challenges include:

  • Byproduct Formation : Chloromethyl group hydrolysis may yield hydroxylated impurities. Use anhydrous conditions and inert atmospheres .
  • Co-Elution in Chromatography : Optimize mobile phases (e.g., adding 0.1% TFA in reverse-phase HPLC) to improve resolution .
  • Crystallization Issues : Employ solvent diffusion methods (e.g., layering hexane over DCM solutions) to obtain single crystals for X-ray validation .

What are common synthetic routes for preparing this compound and its derivatives?

Answer:

  • Stepwise Functionalization : Start with 5-fluoropyrimidine, introduce piperidine via nucleophilic aromatic substitution, then add chloromethyl via alkylation .
  • One-Pot Reactions : Combine thiourea, aldehydes, and coumarin derivatives under acid catalysis for fused pyrimidine-piperidine systems .
  • Post-Modification : Modify pre-synthesized piperidine-pyrimidine scaffolds via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) .

How does the compound’s structure inform its role in drug design, particularly for kinase inhibitors?

Answer:
The fluoropyrimidine moiety mimics ATP’s adenine in kinase binding pockets, while the piperidine’s flexibility allows adaptation to hydrophobic active sites. Chloromethyl groups enable covalent bonding with cysteine residues (e.g., in EGFR inhibitors) . Structure-activity relationship (SAR) studies show that replacing chlorine with bulkier groups (e.g., CF₃) enhances selectivity but may reduce solubility .

What factors influence the compound’s stability under varying storage or reaction conditions?

Answer:

  • pH Sensitivity : The chloromethyl group hydrolyzes in basic conditions (pH > 9). Store in neutral, anhydrous environments .
  • Light Exposure : Fluoropyrimidines may degrade under UV light. Use amber vials and inert gas blankets during synthesis .
  • Thermal Stability : Decomposition occurs above 150°C. Monitor via TGA (thermogravimetric analysis) for safe handling .

How can researchers design derivatives of this compound for SAR studies while maintaining core activity?

Answer:

  • Substituent Variation : Replace chlorine with bioisosteres (e.g., Br, CN) or introduce electron-donating groups (e.g., OMe) on the pyrimidine ring .
  • Scaffold Hybridization : Fuse with chromene or thiazolidinone rings to explore polypharmacology .
  • Prodrug Strategies : Convert chloromethyl to ester prodrugs for improved membrane permeability .

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